N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide
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Overview
Description
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide is a chemical compound with the molecular formula C12H6Cl3NO3S. It is known for its unique structure and properties, which make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or hydroxylated products, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-benzenesulfonamide
- N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-2-methyl-benzenesulfonamide
Uniqueness
N-(3,5-Dichloro-4-oxo-cyclohexa-2,5-dienylidene)-4-methyl-benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMONOHJFHJXUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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